![molecular formula C22H16ClN5O3S B2496103 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-24-1](/img/structure/B2496103.png)
7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the family of triazoloquinazolines, a class of heterocyclic compounds that have attracted interest due to their wide range of biological activities. The focus on this specific molecule arises from its potential relevance in various fields of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of triazoloquinazolines typically involves multi-step processes including cyclization, substitution, and condensation reactions. While the exact synthesis details for this compound were not found, similar compounds are synthesized through ring-opening, cyclization, and substitution reactions, followed by doamine condensation and Mannich reactions (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines can be analyzed using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods. For compounds within this family, X-ray diffraction confirms their crystal structure, which is consistent with molecular structures optimized by density functional theory (DFT) calculations (Wu et al., 2022).
Chemical Reactions and Properties
Triazoloquinazolines undergo various chemical reactions, including interactions with proteins as suggested by molecular docking studies. They show favorable interactions with specific proteins, indicating potential inhibitory activity against target proteins. Molecular dynamics simulations reveal the presence of hydrogen bonds, electrostatic interactions, and Pi interactions between these compounds and proteins (Wu et al., 2022).
Physical Properties Analysis
The physical properties of triazoloquinazolines, such as solubility and melting point, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure, specifically the substitution pattern on the triazoloquinazoline core. However, specific physical property data for "7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" were not found in the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, play a significant role in the pharmacological profile of triazoloquinazolines. These compounds exhibit varied chemical behavior depending on their functional groups and structural configuration. The chemical properties can be further explored through DFT studies, providing insights into their electrostatic potential, frontier molecular orbitals, and interaction capabilities with biological targets (Wu et al., 2022).
Scientific Research Applications
Structure-Activity Relationship and Adenosine Antagonism
One of the significant areas of research involving related triazoloquinazoline compounds is their role as adenosine antagonists. These compounds, including variants like CGS 15943, have been identified for their high potency as adenosine receptor antagonists. The structure-activity relationship (SAR) of these compounds reveals their potential in modulating adenosine receptors, which are critical in various physiological processes, including neurotransmission and cardiovascular function. This application is noteworthy in the context of developing therapeutic agents targeting neurological disorders and conditions influenced by adenosine signaling (Francis et al., 1988).
Antimicrobial and Anticancer Activities
Research has also extended to the synthesis of triazoloquinazoline derivatives with antimicrobial and anticancer properties. These studies involve the creation of novel compounds and evaluation of their efficacy against various microorganisms and cancer cell lines. For instance, derivatives have been synthesized with good to moderate antimicrobial activities, showing the versatility of triazoloquinazoline compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2007). Furthermore, certain triazoloquinazoline derivatives have been identified for their anticancer activity, offering insights into their potential as therapeutic agents in oncology (Reddy et al., 2015).
H1-Antihistaminic Agents
Another significant application area is the development of H1-antihistaminic agents based on triazoloquinazoline compounds. These compounds have been shown to exhibit significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as novel antihistaminic agents. This research underscores the therapeutic value of triazoloquinazoline derivatives in treating allergies and related conditions (Alagarsamy et al., 2009).
properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-13-14(23)7-12-19(18)28-21(25-20)22(26-27-28)32(29,30)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBDTFRJJEIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

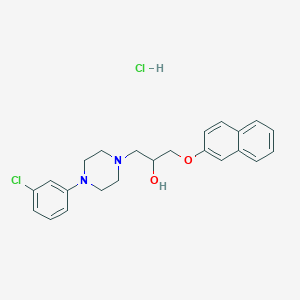

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
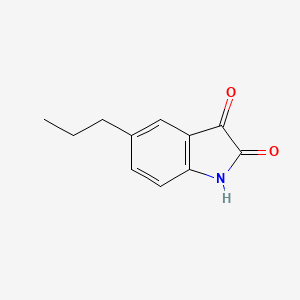
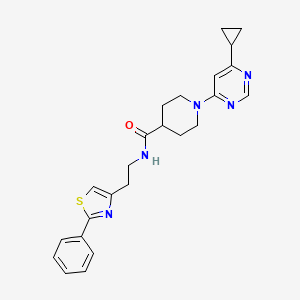
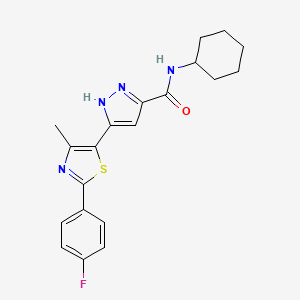
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
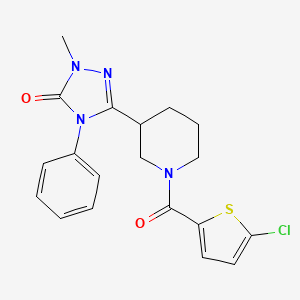
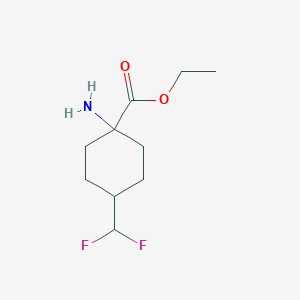
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

